molecular formula C19H22N4O3S B2862650 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-02-4

2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2862650
CAS No.: 851809-02-4
M. Wt: 386.47
InChI Key: YOKPZSITRFRTKJ-UHFFFAOYSA-N
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Description

The compound 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring:

  • A thiazolo[3,2-b][1,2,4]triazole fused-ring core, which is a privileged scaffold in medicinal chemistry due to its diverse biological activities .
  • A methyl group at position 2 and a hydroxyl group at position 6, which influence solubility and hydrogen-bonding interactions.
  • A phenyl-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl substituent at position 3.

Its structural complexity suggests applications in targeting neurological, inflammatory, or oncological pathways, based on analogs reported in the literature .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-20-18-23(21-13)17(24)16(27-18)15(14-5-3-2-4-6-14)22-9-7-19(8-10-22)25-11-12-26-19/h2-6,15,24H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPZSITRFRTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions to form the thiazole core.

    Construction of the Triazole Ring: Utilizing a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Spirocyclic Moiety Introduction: The spirocyclic structure is often introduced via a nucleophilic substitution reaction involving 1,4-dioxa-8-azaspiro[4.5]decane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the triazole ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the spirocyclic nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the specific reaction.

Major Products

The major products of these reactions vary but typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups attached to the spirocyclic nitrogen or the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers interesting possibilities for the design of new materials and catalysts.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential applications in treating diseases. The compound’s structural features suggest it could be effective in modulating biological pathways involved in conditions like cancer, infections, and neurological disorders.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Position 6 substituents (e.g., 4-fluorophenyl in 3c ) correlate with anticonvulsant selectivity, while bulkier groups (e.g., 4-propoxy in 5b ) enable dual activity .
  • The target compound’s spiroazadecan group introduces conformational rigidity and may improve blood-brain barrier penetration compared to simpler aryl substituents .

Compounds Featuring the 1,4-Dioxa-8-azaspiro[4.5]decane Moiety

Compound Name / ID Core Structure Biological Activity Key Findings Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole Inferred: Neurological/Oncological Spiroazadecan may target σ receptors
12a Piperidine-benzyl derivative σ1/σ2 Receptor ligand High affinity for σ2R (Ki = 12 nM)
BS148 Modified spiroazadecan σ2R agonist; Antimelanoma Selective toxicity against melanoma

Key Observations :

  • The combination of spiroazadecan with a thiazolo-triazole core (target compound) could synergize σ receptor modulation with anticonvulsant or anti-inflammatory effects .

Key Observations :

  • The target compound’s spiroazadecan group increases synthetic complexity compared to simpler thiazolo-triazole derivatives .
  • Its hydroxyl group and dioxa ring may improve water solubility over nonpolar analogs like 12a .

Biological Activity

The compound 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of spirocyclic compounds that have attracted attention for their potential biological activities. This article reviews the available literature on the biological properties of this compound, including its antimicrobial, antifungal, and cytotoxic activities.

Chemical Structure and Properties

This compound features a complex structure that includes a thiazole ring fused with a triazole moiety and a spirocyclic framework. The presence of multiple functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for various strains of bacteria and fungi.
  • Compound 3g , a related thiazolo derivative, showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3cEscherichia coli0.25
3fCandida albicans0.30

Cytotoxic Activity

The cytotoxic effects of this compound have also been evaluated using various cell lines:

  • The MTT assay indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.
  • Notably, compounds derived from the thiazolo[3,2-b][1,2,4]triazole scaffold demonstrated promising results in inhibiting cell proliferation in vitro .

Molecular docking studies suggest that these compounds interact with key bacterial enzymes such as MurD and DNA gyrase. For example:

  • Compound 3g displayed strong binding interactions with critical residues in these enzymes, which are essential for bacterial cell wall synthesis and DNA replication .

Table 2: Molecular Docking Results

CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interactions
3gMurD-8.5H-bond with SER1084
3gDNA gyrase-9.0Pi-Pi stacking with nucleotides

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives showed that modifications to the phenyl group significantly enhanced antibacterial activity against Gram-positive bacteria.
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that certain derivatives induced apoptosis through the activation of caspase pathways.

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